molecular formula C24H21NO4 B2781926 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid CAS No. 1339169-33-3

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

Cat. No. B2781926
CAS RN: 1339169-33-3
M. Wt: 387.435
InChI Key: FGTVECXGDDJJFW-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It seems to have an aminoethyl group attached to a benzoic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) group which is commonly used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

The primary application of this compound is in peptide synthesis . The Fmoc group serves as a protective group for amino acids during the synthesis process. It is stable under basic conditions but can be removed by acidic conditions, which is essential for the step-wise construction of peptides . This compound, in particular, is used to introduce the Fmoc group to the amino acids, which can later be deprotected to form the peptide chain.

Solid-Phase Synthesis

This compound is also utilized in solid-phase synthesis techniques. Solid-phase synthesis is a method in which molecules are bound on a bead and then stepwise reacted to form the desired compound. The Fmoc group’s stability allows for multiple reactions to occur without affecting the protected amino group .

Synthesis of β-Amino Acids

Another significant application is the synthesis of β-amino acids . The compound is used as a starting material to produce N-Fmoc-protected β-amino acids using the Arndt-Eistert synthesis protocol. These β-amino acids are important in the development of peptidomimetics and pharmaceuticals .

Enantioselective Synthesis

The compound plays a role in enantioselective synthesis , which is the process of creating one enantiomer preferentially over another. This is crucial in drug development as different enantiomers of a drug can have different biological activities .

Stability and Shelf-Life

Due to its stability at room temperature and long shelf-life, this compound is ideal for use in research settings where it can be stored for extended periods without degradation, ensuring consistent results in experiments .

Coupling Agent in Peptide Synthesis

Lastly, it serves as a coupling agent in peptide synthesis. Coupling agents are used to join two amino acids together, and the stability of this compound makes it a reliable choice for forming peptide bonds .

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)17-7-5-6-16(14-17)12-13-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVECXGDDJJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

CAS RN

1339169-33-3
Record name 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)benzoic acid
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